2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,14,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIRYWGLDZKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(S2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biologische Aktivität

2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is a compound belonging to the thiadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial effects, supported by various studies and data.

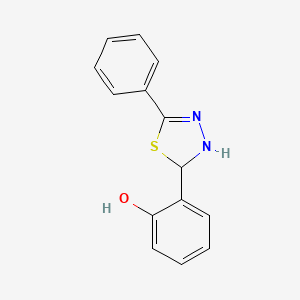

Chemical Structure

The compound features a thiadiazole ring substituted with a phenyl group and a phenolic hydroxyl group. This unique structure is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's effectiveness has been evaluated against various cancer cell lines.

Cytotoxicity Studies

-

In vitro Cytotoxic Activity : The cytotoxic effects of this compound were assessed using the MTT assay against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant inhibitory effects with IC50 values ranging from 0.74 to 10.0 μg/mL across different cell lines .

Cell Line IC50 (μg/mL) MCF-7 0.28 HepG2 4.04 HCT116 3.29 - Mechanism of Action : Molecular docking studies suggest that the compound may inhibit STAT3 transcriptional activity by interfering with DNA binding and CDK9 kinase activity . This dual mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied.

Antibacterial and Antifungal Properties

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger.

-

Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were reported to be significantly lower than standard antibiotics such as streptomycin and fluconazole .

Microorganism MIC (μg/mL) Staphylococcus aureus 32.6 Escherichia coli 42 Candida albicans 24

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Thiadiazole Derivative in Cancer Treatment : A study involving a series of substituted thiadiazoles showed promising results in reducing tumor growth in animal models, with significant reductions observed in tumor size after treatment with this compound .

- Antimicrobial Efficacy : Research indicated that compounds featuring the thiadiazole moiety exhibited enhanced antimicrobial properties when combined with other functional groups, suggesting a synergistic effect that could lead to new antibiotic therapies .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal properties. For instance, 2,5-disubstituted thiadiazoles have been shown to possess in vitro activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Studies demonstrate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been identified as a promising candidate for further development due to its structural features that enhance biological activity.

Antioxidant Effects

The antioxidant capabilities of thiadiazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Pharmaceutical Formulations

The incorporation of this compound into pharmaceutical formulations is being explored. Its bioactive properties make it a candidate for developing new drugs targeting infectious diseases and cancer. The compound's ability to interact with biological macromolecules enhances its therapeutic potential .

Fluorescent Materials

Recent studies have highlighted the use of thiadiazole derivatives in the development of fluorescent materials. The unique electronic properties of these compounds allow them to be utilized in sensors and imaging applications. For example, fluorescence spectroscopy has been employed to study the behavior of thiadiazoles in different pH environments, revealing their potential as molecular probes .

Photovoltaic Devices

Thiadiazole derivatives are also being investigated for their application in organic photovoltaics. Their ability to form charge-transfer complexes makes them suitable for use in solar cells, potentially improving energy conversion efficiencies .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Discussion of Key Findings

- Structure-Activity Relationships (SAR): Phenyl substituents: Enhance lipophilicity and π-π stacking in enzyme binding (e.g., ). Dihydrothiadiazole core: May reduce metabolic degradation compared to fully aromatic analogs.

Synthetic Challenges :

- Controlled cyclization and purification of dihydrothiadiazoles require precise conditions (e.g., reflux with K₂CO₃ in ) .

Q & A

Q. What are the standard synthetic pathways for 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization and nucleophilic substitution reactions. For example, derivatives of 1,3,4-thiadiazoles are synthesized by refluxing intermediates like isatoic anhydride, aldehydes, and 1,3,4-thiadiazol-2-amine in the presence of acid catalysts (e.g., p-toluenesulfonic acid) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Yields can be improved by stepwise purification, such as recrystallization from ethanol or dichloromethane/petroleum ether mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Infrared (IR) spectroscopy identifies functional groups like C=N (1650–1600 cm⁻¹) and S–C (700–600 cm⁻¹). Proton NMR (¹H-NMR) resolves aromatic protons (δ 6.8–8.2 ppm) and dihydrothiadiazole protons (δ 3.5–4.5 ppm). Elemental analysis validates molecular composition (e.g., C, H, N, S content) . Advanced techniques like ¹³C-NMR or mass spectrometry (MS) confirm molecular weight and structural isomers .

Q. What are the critical purity assessment protocols for this compound?

Purity is assessed via melting point analysis (sharp range ±2°C), thin-layer chromatography (TLC) with appropriate eluents (e.g., ethyl acetate/hexane 4:1), and high-performance liquid chromatography (HPLC) with UV detection. Discrepancies in elemental analysis (>0.3% deviation) indicate impurities requiring column chromatography .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Molecular docking (e.g., using AutoDock Vina) evaluates interactions with target enzymes like COX-2. The thiadiazole and phenol moieties are docked into the enzyme’s active site to assess hydrogen bonding and hydrophobic interactions. Binding affinity (ΔG values) and inhibition constants (Ki) are calculated to prioritize compounds for in vitro testing . For example, derivatives with IC₅₀ values <10 μM against COX-2 in colorimetric assays are considered promising .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Introducing electron-withdrawing groups (e.g., -Br, -NO₂) enhances COX-2 selectivity by stabilizing charge-transfer interactions. Methoxy groups (-OCH₃) improve solubility but may reduce binding affinity. Comparative studies of analogs (e.g., 4-methoxy vs. 4-bromo derivatives) using dose-response curves and enzyme kinetics (Km, Vmax) reveal structure-activity relationships .

Q. What strategies resolve contradictions in spectral or biological data across studies?

Contradictions in NMR shifts or bioactivity may arise from solvatomorphism or impurities. Validate via:

- Repeating synthesis under inert atmospheres to exclude oxidation.

- Cross-validating spectral data with computational tools (e.g., ACD/Labs NMR predictor).

- Testing biological activity in multiple assays (e.g., COX-2 inhibition and cell-based inflammation models) .

Q. How can in vitro enzyme inhibition assays be designed to evaluate this compound’s anti-inflammatory potential?

Use a colorimetric COX-2/COX-1 inhibitor screening kit:

- Incubate the compound with purified enzymes and arachidonic acid.

- Measure prostaglandin conversion via absorbance (λ = 590 nm).

- Calculate IC₅₀ values using nonlinear regression and compare selectivity ratios (COX-2/COX-1) to reference drugs (e.g., celecoxib) .

Q. What computational methods are used to predict physicochemical properties relevant to drug development?

Tools like SwissADME predict logP (lipophilicity), aqueous solubility, and bioavailability. For this compound, the phenol group may reduce logP (improving hydrophilicity), while the thiadiazole ring enhances metabolic stability. Molecular dynamics simulations assess stability in biological membranes .

Methodological Notes

- Synthesis Optimization : Reflux time >2 hours often improves yields but risks decomposition; monitor via TLC .

- Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) for ambiguous protons .

- Biological Assays : Include positive controls (e.g., indomethacin for COX) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.